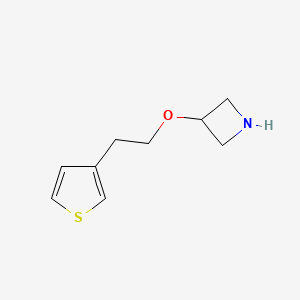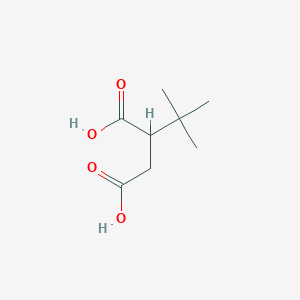![molecular formula C7H15NO B13618643 [cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)
[cis-3-(Aminomethyl)cyclopentyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[cis-3-(Aminomethyl)cyclopentyl]methanol: is a chemical compound with the molecular formula C7H15NO It is a cyclopentane derivative with an aminomethyl group and a hydroxymethyl group attached to the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [cis-3-(Aminomethyl)cyclopentyl]methanol typically involves the following steps:
Cyclopentane Derivatization:
Hydroxymethylation: The hydroxymethyl group can be introduced through reactions involving formaldehyde and reducing agents.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use continuous flow reactors and advanced purification techniques to achieve large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [cis-3-(Aminomethyl)cyclopentyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: [cis-3-(Aminomethyl)cyclopentyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Drug Development: It serves as a building block in the synthesis of potential pharmaceutical agents.
Medicine:
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Diagnostic Tools: It can be used in the development of diagnostic reagents and imaging agents.
Industry:
Material Science: The compound is used in the production of polymers and advanced materials.
Agriculture: It is explored for its potential use in agrochemicals and plant growth regulators.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- [cis-2-(Aminomethyl)cyclopentyl]methanol
- [cis-2-Amino-2-methyl-cyclopentyl]methanol
- [cis-2-Amino-cyclopentyl]methanol
Comparison:
- Structural Differences: The position and nature of the functional groups differ among these compounds, leading to variations in their chemical and physical properties.
- Reactivity: The reactivity of these compounds can vary based on the position of the amino and hydroxyl groups.
- Applications: While all these compounds have potential applications in chemistry and biology, their specific uses may differ based on their unique properties.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
[(1S,3R)-3-(aminomethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C7H15NO/c8-4-6-1-2-7(3-6)5-9/h6-7,9H,1-5,8H2/t6-,7+/m1/s1 |
Clé InChI |
DGYWRQKRNRUUGU-RQJHMYQMSA-N |
SMILES isomérique |
C1C[C@@H](C[C@@H]1CN)CO |
SMILES canonique |
C1CC(CC1CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate](/img/structure/B13618583.png)



![1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618604.png)



![6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13618642.png)
